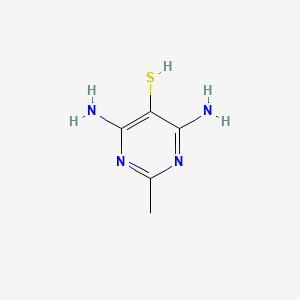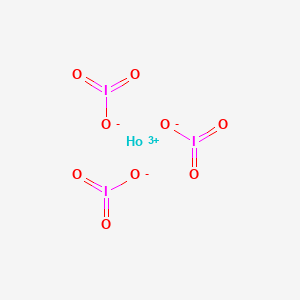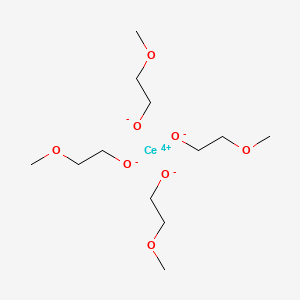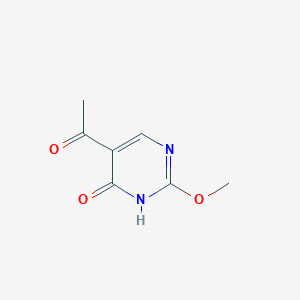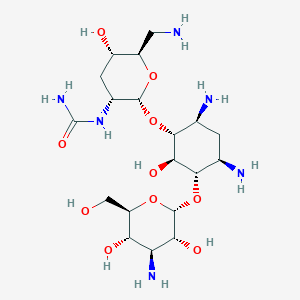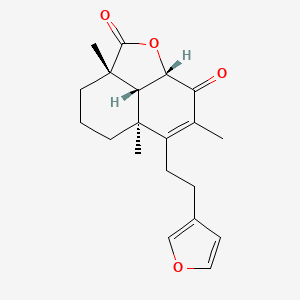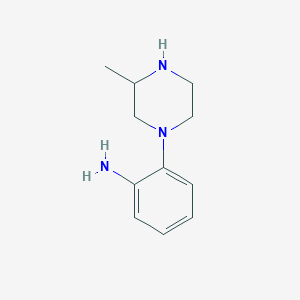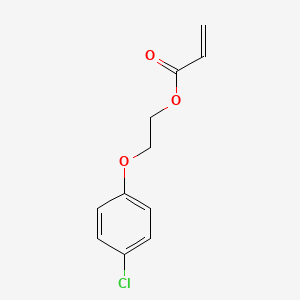![molecular formula C14H28NNaO4S B1629316 Sodium 2-[(1-oxododecyl)amino]ethanesulfonate CAS No. 70609-66-4](/img/structure/B1629316.png)
Sodium 2-[(1-oxododecyl)amino]ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[(1-oxododecyl)amino]ethanesulfonate is a chemical compound known for its surfactant properties. It is commonly used in various personal care products such as shampoos, facial cleansers, and body washes due to its ability to create rich, stable foam and its mildness on the skin. This compound is also known for its excellent compatibility with other surfactants and its stability in different pH conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-[(1-oxododecyl)amino]ethanesulfonate can be synthesized through the reaction of lauroyl chloride with sodium methyl taurine. This reaction typically occurs under Schotten-Baumann conditions, which involve the use of an aqueous alkaline medium to facilitate the acylation process. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of sodium 2-[(1-oxododecyl)amino]ethanesulphonate involves the direct condensation of lauric acid with sodium methyl taurine. The optimal conditions for this reaction include a molar ratio of lauric acid to sodium methyl taurine of 1.3:1, a catalyst such as boric acid at 2% of the lauric acid mass, and a reaction temperature of 215°C for 6 hours. This method yields a high conversion rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(1-oxododecyl)amino]ethanesulfonate primarily undergoes substitution reactions due to the presence of the sulphonate group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include an aqueous medium and a controlled pH to facilitate the substitution process.
Hydrolysis Reactions: These reactions occur in the presence of water and can be catalyzed by acids or bases. The reaction conditions include a suitable temperature and pH to ensure complete hydrolysis.
Major Products Formed
The major products formed from these reactions include the corresponding alcohols and amines, depending on the specific nucleophile involved in the substitution reaction. Hydrolysis reactions yield the corresponding sulfonic acids and amines.
Scientific Research Applications
Sodium 2-[(1-oxododecyl)amino]ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: This compound is employed in cell culture media to improve cell growth and viability due to its mild nature.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Mechanism of Action
The mechanism of action of sodium 2-[(1-oxododecyl)amino]ethanesulphonate involves its ability to reduce the surface tension of water, thereby enhancing the wetting and spreading properties of aqueous solutions. This compound interacts with the lipid bilayer of cell membranes, leading to the disruption of the membrane structure and increased permeability. This property is particularly useful in enhancing the delivery of active ingredients in pharmaceutical and cosmetic formulations .
Comparison with Similar Compounds
Similar Compounds
- Sodium lauroyl sarcosinate
- Sodium cocoyl isethionate
- Sodium lauroyl methyl isethionate
Uniqueness
Sodium 2-[(1-oxododecyl)amino]ethanesulfonate stands out due to its mildness and excellent compatibility with other surfactants. It provides rich, stable foam and is effective in both hard and soft water conditions. Additionally, it has a lower potential for skin irritation compared to other surfactants, making it ideal for use in personal care products .
Properties
CAS No. |
70609-66-4 |
|---|---|
Molecular Formula |
C14H28NNaO4S |
Molecular Weight |
329.43 g/mol |
IUPAC Name |
sodium;2-(dodecanoylamino)ethanesulfonate |
InChI |
InChI=1S/C14H29NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-20(17,18)19;/h2-13H2,1H3,(H,15,16)(H,17,18,19);/q;+1/p-1 |
InChI Key |
BCISDMIQYBCHAT-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
70609-66-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B1629233.png)

